

An In-depth Technical Guide to Bromochlorofluorotoluenes (C₇H₅BrClF)

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Compound of Interest

Compound Name: 1-Bromo-4-chloro-2-fluoro-5-methylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C₇H₅BrClF, their nomenclature, synthesis, and characterization. The information is intended to support research and development activities in chemistry and the pharmaceutical sciences.

IUPAC Nomenclature and Synonyms of C₇H₅BrClF Isomers

The molecular formula C₇H₅BrClF represents numerous positional isomers of bromochlorofluorotoluene. The toluene ring can be substituted with bromine, chlorine, and fluorine atoms in various positions relative to the methyl group. There are 20 possible constitutional isomers. The systematic naming of these compounds follows IUPAC nomenclature rules for substituted benzenes. In this context, toluene is the parent name, and the substituents (bromo, chloro, and fluoro) are listed in alphabetical order, with their positions indicated by numbers. The carbon atom bearing the methyl group is designated as position 1.

Below is a comprehensive table of the possible positional isomers of bromochlorofluorotoluene.

Isomer No.	IUPAC Name	CAS Number
1	2-Bromo-3-chloro-4-fluorotoluene	Not available
2	2-Bromo-3-chloro-5-fluorotoluene	Not available
3	2-Bromo-3-chloro-6-fluorotoluene	Not available
4	2-Bromo-4-chloro-3-fluorotoluene	Not available
5	2-Bromo-4-chloro-5-fluorotoluene	Not available
6	2-Bromo-4-chloro-6-fluorotoluene	Not available
7	2-Bromo-5-chloro-3-fluorotoluene	1242339-10-1
8	2-Bromo-5-chloro-4-fluorotoluene	Not available
9	2-Bromo-6-chloro-3-fluorotoluene	Not available
10	2-Bromo-6-chloro-4-fluorotoluene	Not available
11	3-Bromo-2-chloro-4-fluorotoluene	Not available
12	3-Bromo-2-chloro-5-fluorotoluene	Not available
13	3-Bromo-2-chloro-6-fluorotoluene	Not available
14	3-Bromo-4-chloro-2-fluorotoluene	Not available

15	3-Bromo-4-chloro-5-fluorotoluene	Not available
16	3-Bromo-4-chloro-6-fluorotoluene	Not available
17	4-Bromo-2-chloro-3-fluorotoluene	Not available
18	4-Bromo-2-chloro-5-fluorotoluene	93765-83-4
19	4-Bromo-2-chloro-6-fluorotoluene	Not available
20	4-Bromo-3-chloro-2-fluorotoluene	Not available
21	4-Bromo-3-chloro-5-fluorotoluene	Not available
22	4-Bromo-3-chloro-6-fluorotoluene	Not available
23	5-Bromo-2-chloro-3-fluorotoluene	Not available
24	5-Bromo-2-chloro-4-fluorotoluene	Not available
25	2-Bromo-5-chloro-1-fluoro-3-methylbenzene	Not available
26	4-Bromo-5-chloro-2-fluorotoluene	201849-17-4
27	5-Bromo-3-chloro-2-fluorotoluene	Not available
28	3-Bromo-2-chloro-5-fluorotoluene	Not available

Synonyms: It is important to note that alternative naming conventions exist, such as naming the compound as a substituted benzene. For example, 2-bromo-5-chloro-3-fluorotoluene can also be named 2-bromo-5-chloro-1-fluoro-3-methylbenzene.^[1] Similarly, 4-bromo-2-chloro-5-fluorotoluene is also known as 1-bromo-5-chloro-2-fluoro-4-methylbenzene.^[2]

Physicochemical and Safety Data

The following table summarizes available physicochemical and safety information for selected isomers. Data for many isomers is not readily available in public databases.

IUPAC Name	Molecular Weight (g/mol)	Physical Form (at 20°C)	Melting Point (°C)	GHS Hazard Statements
4-Bromo-5-chloro-2-fluorotoluene	223.47	Solid	30-35	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) ^[3]
4-Bromo-2-chloro-5-fluorotoluene	223.47	Not available	Not available	H315, H319, H335 ^[2]
2-Bromo-5-chloro-3-fluorotoluene	223.47	Not available	Not available	Not available
3-Bromo-2-chloro-5-fluorotoluene	223.47	Not available	Not available	Not available

Experimental Protocols

Synthesis of Bromochlorofluorotoluene Isomers

The synthesis of specific bromochlorofluorotoluene isomers typically involves multi-step reaction sequences, often utilizing electrophilic aromatic substitution and Sandmeyer reactions. Below is a detailed protocol for the synthesis of 5-Bromo-3-chloro-2-fluorotoluene.^[4]

Protocol: Synthesis of 5-Bromo-3-chloro-2-fluorotoluene

This synthesis is a three-step process starting from 3-chloro-2-fluorotoluene.

Step 1: Nitration of 3-Chloro-2-fluorotoluene

- In a round-bottom flask, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
- Slowly add 0.1 mol of 3-chloro-2-fluorotoluene to the stirred sulfuric acid.
- Separately, prepare a nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 15 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.
- Add the nitrating mixture dropwise to the 3-chloro-2-fluorotoluene solution, keeping the reaction temperature between 0-10 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture onto 200 g of crushed ice with stirring.
- Collect the precipitated 3-chloro-2-fluoro-5-nitrotoluene by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.
- Purify the crude product by recrystallization from ethanol.

Step 2: Reduction of 3-Chloro-2-fluoro-5-nitrotoluene to 5-Amino-3-chloro-2-fluorotoluene

- In a round-bottom flask, dissolve 0.05 mol of 3-chloro-2-fluoro-5-nitrotoluene in 100 mL of ethanol.
- Add a solution of 0.15 mol of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid to the flask.

- Heat the mixture to reflux with stirring for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.
- Cool the reaction mixture to room temperature and then in an ice bath.
- Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution while keeping the mixture cool.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-amino-3-chloro-2-fluorotoluene.

Step 3: Sandmeyer Reaction to Yield 5-Bromo-3-chloro-2-fluorotoluene

- Diazotization: Suspend 0.03 mol of 5-amino-3-chloro-2-fluorotoluene in a mixture of 20 mL of 48% hydrobromic acid and 20 mL of water in a beaker. Cool to 0-5 °C in an ice-salt bath.
- Slowly add a solution of 0.033 mol of sodium nitrite in 10 mL of water dropwise, maintaining the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at this temperature.
- Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
- Slowly add the cold diazonium salt solution to the CuBr solution.
- Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
- Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether) (3 x 40 mL).
- Combine the organic layers and wash with dilute sodium hydroxide solution and then with water.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the crude 5-bromo-3-chloro-2-fluorotoluene by vacuum distillation or column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Acquire a standard one-dimensional proton NMR spectrum. Typical chemical shifts for aromatic protons are in the range of 6.5-8.0 ppm. The methyl group protons will appear as a singlet around 2.0-2.5 ppm. The exact chemical shifts and coupling patterns will be unique to each isomer.
- **^{13}C NMR Spectroscopy:** Acquire a proton-decoupled ^{13}C NMR spectrum. Aromatic carbons typically resonate between 110-160 ppm, while the methyl carbon will be observed around 15-25 ppm. The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms in the isomer.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film between salt plates can be used.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Look for characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm^{-1} . C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm^{-1} region. C-halogen stretching frequencies are found in the fingerprint region (below 1000 cm^{-1}), with C-F stretches being the highest in frequency, followed by C-Cl and C-Br.

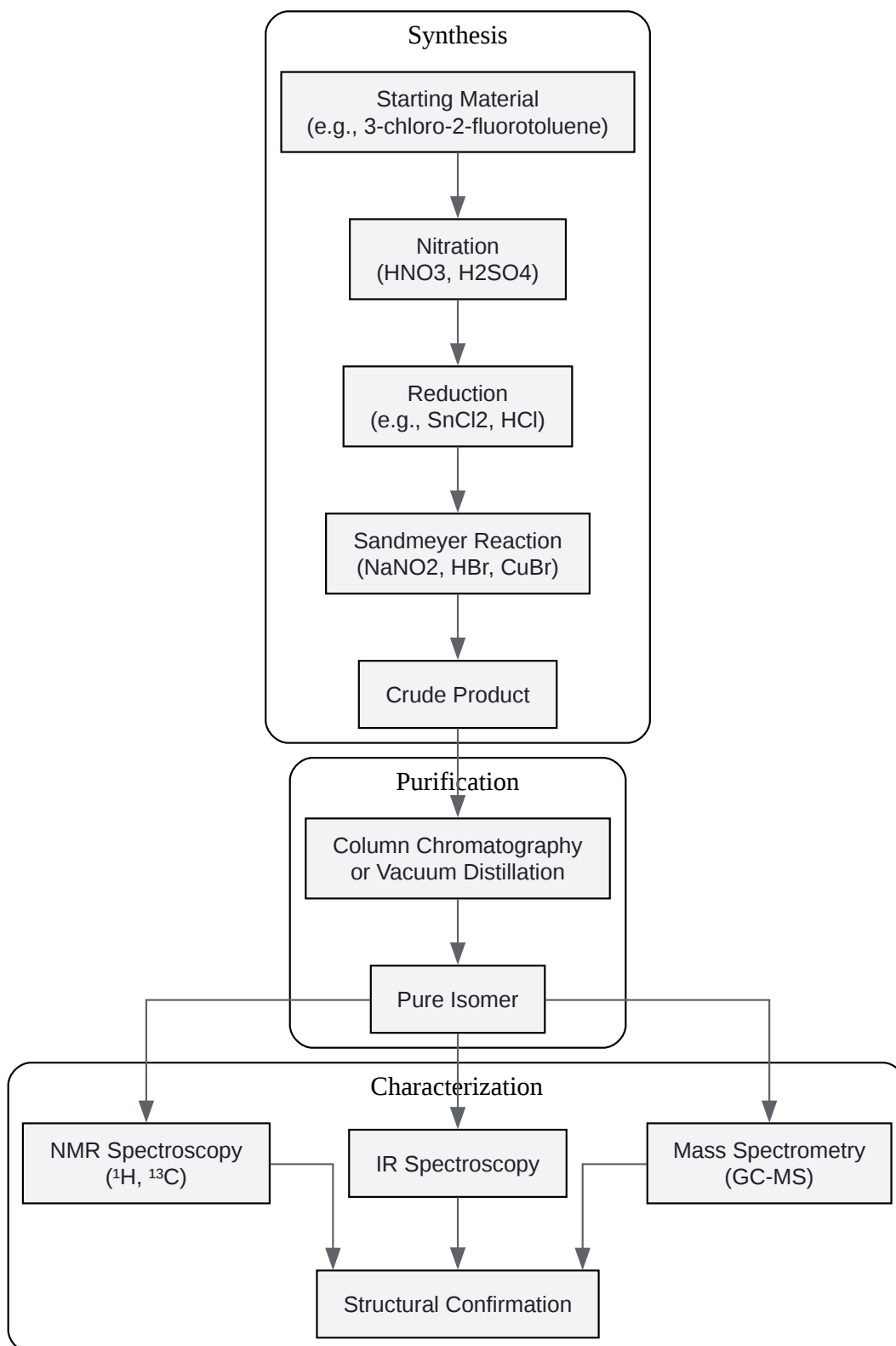
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds, which also serves to separate any impurities.
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Data Analysis:** Determine the molecular weight from the molecular ion peak (M^+). The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens. Analyze the fragmentation pattern to further confirm the structure. Common fragmentations include the loss of a halogen atom or the methyl group.

Biological Activity and Signaling Pathways

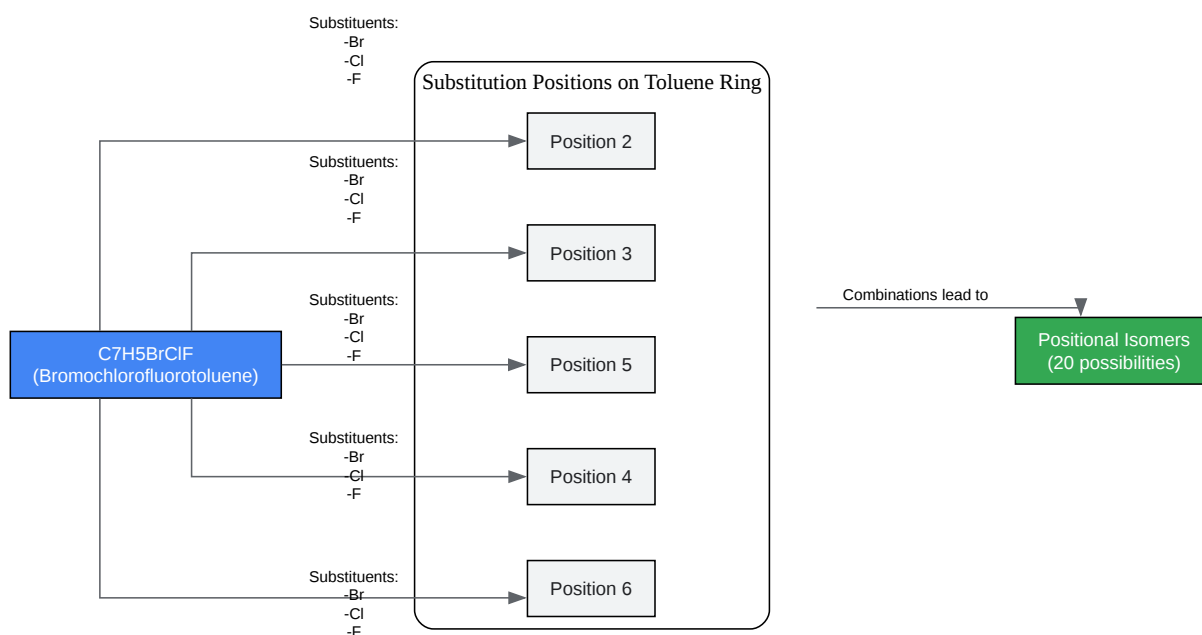
Currently, there is a lack of specific information in the public domain regarding the biological activities and involvement in signaling pathways for the various isomers of bromochlorofluorotoluene. However, halogenated aromatic compounds, in general, are known to be metabolized in biological systems, often by cytochrome P450 enzymes.^[5] This metabolism can lead to the formation of more polar metabolites that can be excreted, but it can also sometimes result in the formation of reactive intermediates with toxicological implications.^[6] The biological activity of substituted toluenes can be influenced by the nature and position of the substituents on the aromatic ring.^[7]

Diagrams



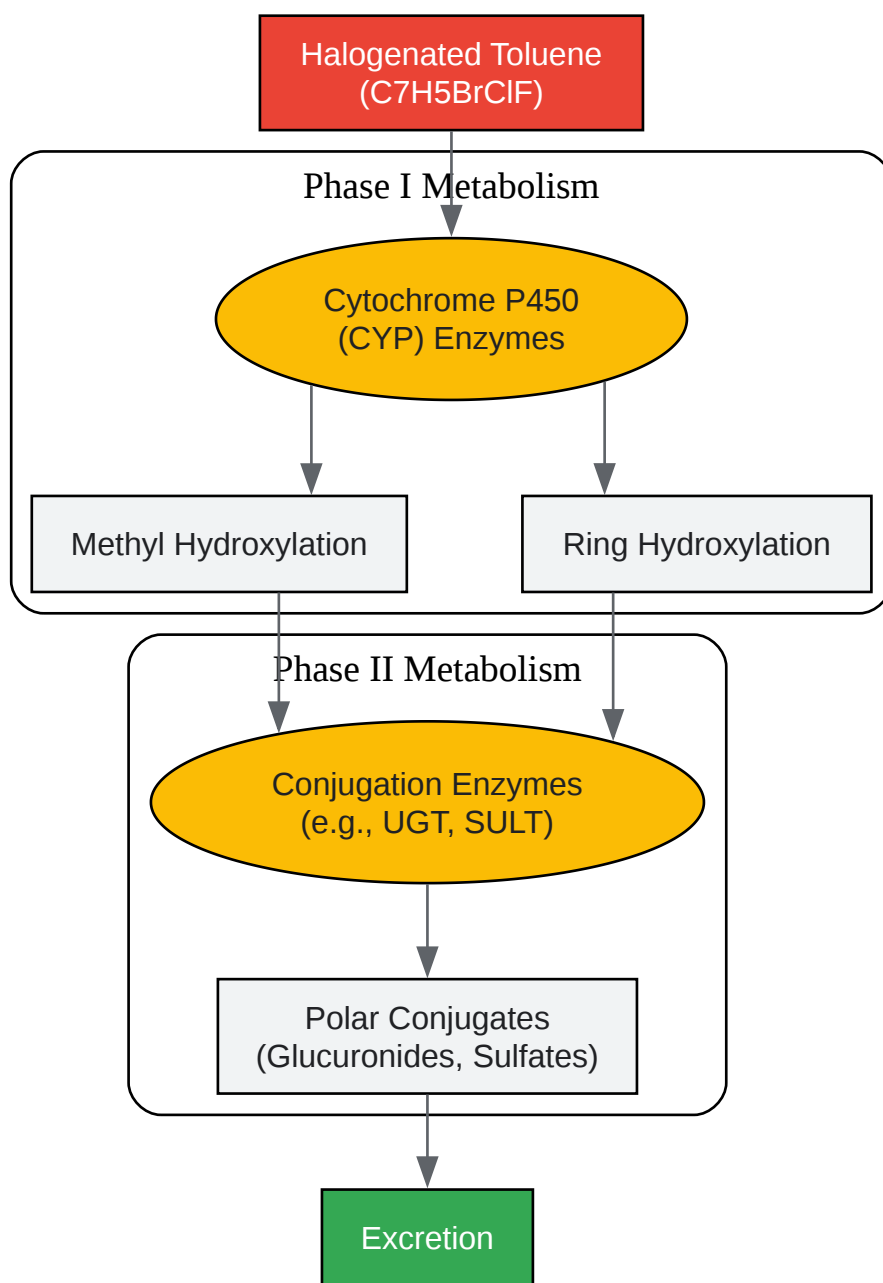
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Caption: General experimental workflow for the synthesis and characterization of a bromochlorofluorotoluene isomer.



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Caption: Logical diagram illustrating the positional isomerism of bromochlorofluorotoluene.



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Caption: General metabolic pathway for halogenated toluenes.

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